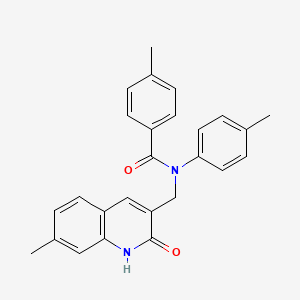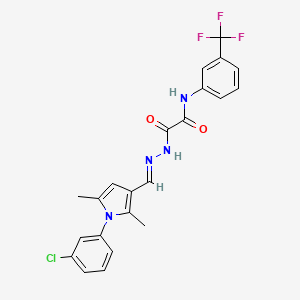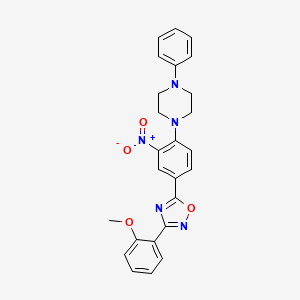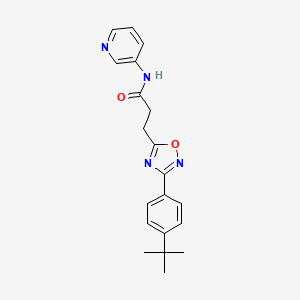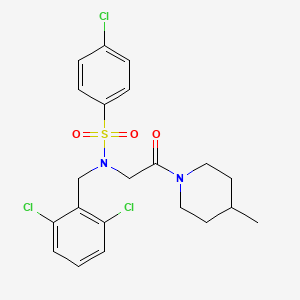
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-(phenylthio)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-(phenylthio)phenyl)propanamide, commonly known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of Compound A is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that Compound A can inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression. Additionally, Compound A has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects, including the inhibition of HDAC activity, the inhibition of NF-κB activity, and the induction of apoptosis in cancer cells. Additionally, Compound A has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. These effects make Compound A a promising candidate for the development of novel therapeutics for cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Compound A in lab experiments is its high purity and yield, which makes it suitable for various scientific research applications. Additionally, Compound A has been extensively studied, and its pharmacological properties are well characterized. However, one of the limitations of using Compound A in lab experiments is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the research and development of Compound A. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of Compound A and its effects on various signaling pathways. Finally, the development of more cost-effective synthesis methods for Compound A could increase its accessibility for scientific research applications.
Conclusion:
In conclusion, Compound A is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of Compound A involves several steps and has been optimized to obtain high yields and purity. Compound A has been extensively studied for its pharmacological properties, including its anticancer and anti-inflammatory effects. The mechanism of action of Compound A is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Compound A has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
Métodos De Síntesis
The synthesis of Compound A involves several steps, including the condensation of 2-mercapto-N-phenylbenzamide with 4-(N-isopropylsulfamoyl)benzaldehyde, followed by the reaction with 3-bromo-N-phenylpropanamide in the presence of a base. The final product is obtained through the reduction of the resulting bromo compound with sodium borohydride. The synthesis of Compound A has been optimized to obtain high yields and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
Compound A has been studied extensively for its potential therapeutic applications, including its anticancer and anti-inflammatory properties. Several studies have shown that Compound A can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, Compound A has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
N-(2-phenylsulfanylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-18(2)26-31(28,29)21-15-12-19(13-16-21)14-17-24(27)25-22-10-6-7-11-23(22)30-20-8-4-3-5-9-20/h3-13,15-16,18,26H,14,17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXNBYFGIULFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7711443.png)

